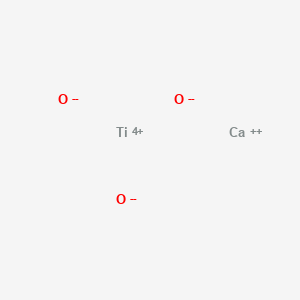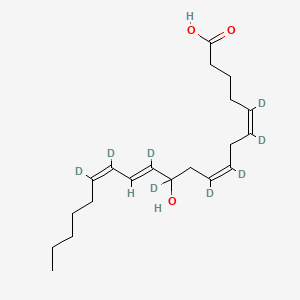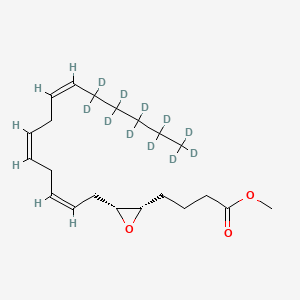
Calcium titanium oxide (CaTiO3)
Descripción general
Descripción
Calcium titanate, chemically denoted as calcium titanium oxide, is an inorganic compound with the chemical formula CaTiO₃. It is a crystalline material that belongs to the family of perovskites and is known for its high dielectric constant, excellent thermal stability, and resistance to chemical corrosion. As a mineral, it is called perovskite, named after the Russian mineralogist L. A. Perovski. Calcium titanate is a colorless, diamagnetic solid, although the mineral is often colored due to impurities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium titanate can be synthesized through various methods, including:
Solid-State Reaction Method: This involves the thorough mixing of calcium carbonate (CaCO₃) and titanium dioxide (TiO₂), followed by a high-temperature sintering process.
Sol-Gel Process: This method involves the use of sol-gel chemistry to produce a more pure substance and lower the synthesis temperature.
Hydrothermal Methods and Co-Precipitation Techniques: These methods provide additional ways to control the properties of the synthesized calcium titanate, such as its grain size, porosity, and crystallinity.
Industrial Production Methods: Industrial production of calcium titanate typically involves the solid-state reaction method due to its simplicity and cost-effectiveness. The process involves high-temperature sintering of the mixed precursors to produce the final product.
Análisis De Reacciones Químicas
Types of Reactions: Calcium titanate undergoes various chemical reactions, including:
Oxidation and Reduction: Calcium titanate can participate in redox reactions, where it can act as an oxidizing or reducing agent depending on the reaction conditions.
Substitution Reactions: The compound can undergo substitution reactions where one or more of its ions are replaced by other ions, altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with calcium titanate include oxygen and hydrogen peroxide.
Reducing Agents: Reducing agents such as hydrogen and carbon monoxide can be used in reduction reactions.
Substitution Reactions: These reactions often involve the use of metal salts or other ionic compounds to replace calcium or titanium ions in the structure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce titanium dioxide, while reduction reactions may yield metallic titanium .
Aplicaciones Científicas De Investigación
Calcium titanate has a wide range of scientific research applications, including:
Electronics Industry: Its high dielectric constant makes it a vital material in the manufacturing of capacitors, which are key components in virtually all electronic circuits.
Photocatalysis: The high surface area and robust crystalline structure of calcium titanate make it an excellent photocatalyst for the degradation of organic pollutants.
Biomedical Applications: Recent studies have shown that calcium titanate exhibits good biocompatibility, making it a potential material for biomedical applications such as bone grafts and implants.
Environmental Applications: Calcium titanate is used in water purification processes to remove heavy metals and organic pollutants due to its strong adsorption and photocatalytic properties.
Mecanismo De Acción
The mechanism by which calcium titanate exerts its effects is primarily related to its crystalline structure and chemical properties. The perovskite structure of calcium titanate allows it to interact with various molecules and ions, facilitating reactions such as adsorption and photocatalysis. The molecular targets and pathways involved include:
Adsorption Sites: The surface of calcium titanate provides numerous adsorption sites for pollutants and metal ions, allowing for their removal from water and other environments.
Photocatalytic Pathways: Under light irradiation, calcium titanate generates electron-hole pairs that can degrade organic pollutants through oxidation-reduction reactions.
Comparación Con Compuestos Similares
Calcium titanate can be compared with other similar compounds, such as:
Barium Titanate (BaTiO₃): Barium titanate is another perovskite material with a high dielectric constant and is widely used in capacitors and other electronic devices.
Strontium Titanate (SrTiO₃): Strontium titanate is known for its optical properties and is used in photonic and optoelectronic applications.
Yttrium Barium Copper Oxide (YBa₂Cu₃O₇): This compound is a high-temperature superconductor with a perovskite-related structure.
Propiedades
IUPAC Name |
calcium;oxygen(2-);titanium(4+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.3O.Ti/q+2;3*-2;+4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUCVIBPSSMHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ca+2].[Ti+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO3Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890839 | |
| Record name | Calcium titanium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12049-50-2, 37226-56-5 | |
| Record name | Calcium titanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012049502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium titanium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM TITANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RX87EZD0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)


![10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-](/img/structure/B12430547.png)
![6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate](/img/structure/B12430551.png)
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aR,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12430557.png)

![6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine](/img/structure/B12430560.png)
![tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12430567.png)


![(1S,11R,16R,20S)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol](/img/structure/B12430582.png)
![4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one](/img/structure/B12430586.png)
